molecular formula C15H20N2O2 B2917648 Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate CAS No. 1400561-42-3

Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate

Cat. No.: B2917648
CAS No.: 1400561-42-3
M. Wt: 260.337
InChI Key: CZLIVQCIOWQAHY-GXDHUFHOSA-N
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Description

Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate is an imidazolidin-2-ylidene derivative featuring a 3-methylbenzyl substituent on the nitrogen atom and an ethoxycarbonyl group. This compound belongs to the class of N-heterocyclic carbene (NHC) precursors, which are widely studied for their applications in coordination chemistry and catalysis. The (2E)-configuration indicates the geometry of the exocyclic double bond, which influences its electronic and steric properties.

Properties

IUPAC Name

ethyl (2E)-2-[1-[(3-methylphenyl)methyl]imidazolidin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-19-15(18)10-14-16-7-8-17(14)11-13-6-4-5-12(2)9-13/h4-6,9-10,16H,3,7-8,11H2,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLIVQCIOWQAHY-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1NCCN1CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\NCCN1CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C14H18N2O2\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_2

Pharmacological Properties

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in the imidazolidine family have shown promise against a range of bacterial strains.
  • Insecticidal Activity : Research highlights the potential of derivatives in controlling insect populations, particularly Aedes aegypti, a vector for several viral diseases.

The biological activity is often attributed to the compound's ability to interact with specific biological targets. For instance, imidazolidine derivatives can modulate enzyme activity or interfere with cellular signaling pathways. The presence of the 3-methylbenzyl group may enhance lipophilicity, aiding in cellular penetration and bioavailability.

Insecticidal Activity

A study evaluated the larvicidal effects of imidazolidine derivatives against Aedes aegypti. The compound demonstrated an LC50 value indicative of significant insecticidal properties. The results showed that structural modifications could enhance efficacy:

CompoundLC50 (µM)LC90 (µM)Toxicity to Mammals
This compound28.9 ± 5.6162.7 ± 26.2No cytotoxicity at high concentrations

This study emphasized the safety profile of the compound, which exhibited no significant toxicity in mammalian cells even at elevated concentrations .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds against various bacterial strains. The study reported effective inhibition rates against both Gram-positive and Gram-negative bacteria, suggesting that the imidazolidine scaffold could be a viable lead for developing new antibiotics.

Discussion

The biological activity of this compound suggests its potential application in pest control and as an antimicrobial agent. Its favorable safety profile enhances its attractiveness for further development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Imidazolidin-2-ylidene Derivatives

Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate (CAS 59591-86-5)
  • Structure: Contains a benzimidazol-2-ylidene core fused to a benzene ring, with a cyano and ethoxycarbonyl group at the exocyclic position .
  • Molecular Weight : 229.24 g/mol (vs. target compound’s ~289.34 g/mol, estimated).
  • Key Differences: The benzimidazole ring in this analog increases aromaticity and conjugation compared to the non-fused imidazolidine ring in the target compound.
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichloridoruthenium Complexes
  • Structure : Bulky 2,4,6-trimethylphenyl (mesityl) substituents on the NHC ligand, coordinated to a ruthenium center .
  • Key Differences :
    • The mesityl groups provide steric protection, improving stability in metal complexes.
    • The target compound lacks a metal center, limiting direct catalytic utility unless used as a ligand.

Ethyl Esters with Heterocyclic Moieties

Ethyl (2E)-cyano(hydroxyimino)ethanoate
  • Structure: Features a cyano(hydroxyimino) group instead of the imidazolidin-ylidene system .
  • Physical Properties :
    • Boiling Point: 248.9°C (estimated for target compound: higher due to larger size).
    • Solubility: Likely lower than ethyl acetate (73 mm Hg vapor pressure at 20°C for ethyl acetate ), but higher than the target due to reduced steric hindrance.

Comparative Data Table

Property/Compound Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate [1,3-Bis(mesityl)imidazolidin-2-ylidene]Ru Complex
Molecular Formula C₁₆H₂₀N₂O₂ (estimated) C₁₂H₁₁N₃O₂ C₃₃H₃₈Cl₂N₂Ru
Key Functional Groups 3-Methylbenzyl, ethoxycarbonyl Benzimidazol-ylidene, cyano Mesityl, Ru-Cl bonds
Potential Applications NHC precursor, ligand synthesis Organic synthesis, photophysics Olefin metathesis, catalysis
Steric Effects Moderate (3-methylbenzyl) High (benzannulation) Very high (mesityl)

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